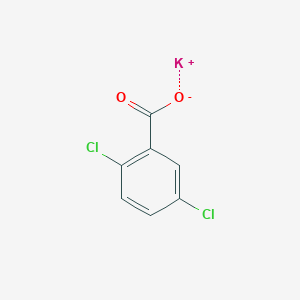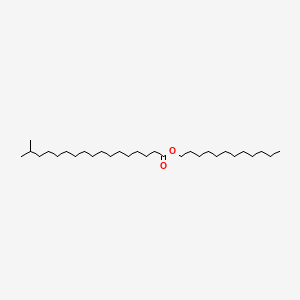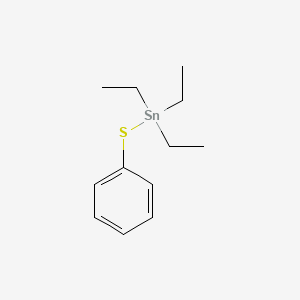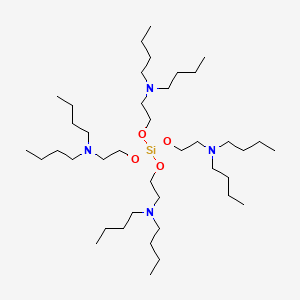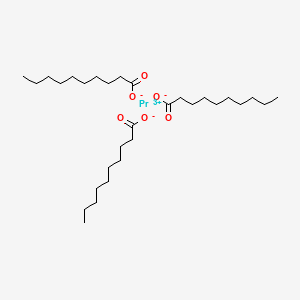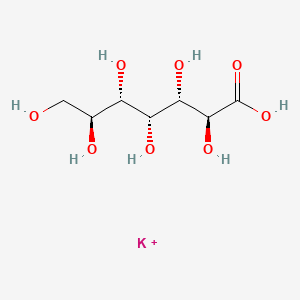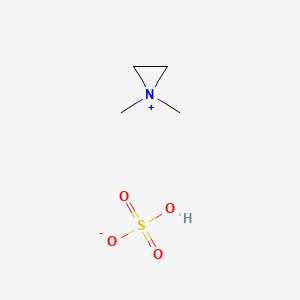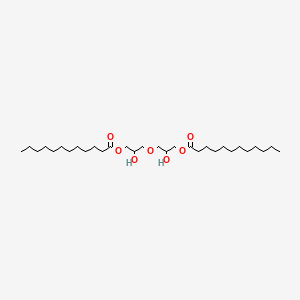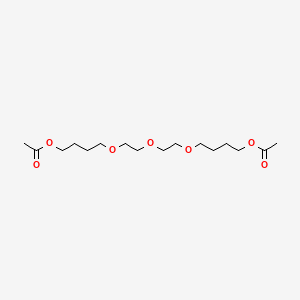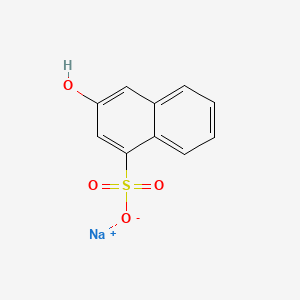
N,N'-Bis(4-methyl-2-pyridinyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(4-methyl-2-pyridinyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two pyridinyl groups attached to a central thiourea moiety, making it a versatile molecule with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4-methyl-2-pyridinyl)thiourea typically involves the reaction of 4-methyl-2-pyridinylamine with thiophosgene or other thiocarbonyl reagents. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(4-methyl-2-pyridinyl)thiourea can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(4-methyl-2-pyridinyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines using reducing agents like lithium aluminum hydride.
Substitution: The pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles such as amines or alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Halogenated pyridinyl derivatives, substituted thioureas
Scientific Research Applications
N,N’-Bis(4-methyl-2-pyridinyl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized as a corrosion inhibitor and in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of N,N’-Bis(4-methyl-2-pyridinyl)thiourea involves its ability to form hydrogen bonds and coordinate with metal ions. This allows the compound to interact with various molecular targets, including enzymes and receptors. The thiourea moiety can stabilize transition states and facilitate catalytic processes, making it a valuable tool in both chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(3-methyl-2-pyridinyl)thiourea
- N,N’-Bis(4,6-dimethyl-2-pyridinyl)thiourea
- N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea
Uniqueness
N,N’-Bis(4-methyl-2-pyridinyl)thiourea stands out due to its specific substitution pattern on the pyridinyl rings, which imparts unique electronic and steric properties. This makes it particularly effective in certain catalytic and inhibitory applications compared to its analogs.
Properties
CAS No. |
5440-92-6 |
|---|---|
Molecular Formula |
C13H14N4S |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
1,3-bis(4-methylpyridin-2-yl)thiourea |
InChI |
InChI=1S/C13H14N4S/c1-9-3-5-14-11(7-9)16-13(18)17-12-8-10(2)4-6-15-12/h3-8H,1-2H3,(H2,14,15,16,17,18) |
InChI Key |
HFUVJZDKYWLESU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=S)NC2=NC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



